molecular formula C39H71N9O13 B13812621 Mart-1(27-35)(human)

Mart-1(27-35)(human)

Cat. No.: B13812621
M. Wt: 874.0 g/mol
InChI Key: DJBCPXAFOLJFOX-HADYAWPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mart-1(27-35)(human), also known as Melan-A, is a peptide representing amino acids 27-35 of the MART-1 protein. This peptide is recognized by T cells and is associated with melanoma, a type of skin cancer. The MART-1 protein is a melanoma antigen recognized by T cells and is mainly expressed in melanocytes, the cells responsible for producing melanin in the skin and retina .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mart-1(27-35)(human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Mart-1(27-35)(human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Mart-1(27-35)(human) primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions. it can be involved in:

Common Reagents and Conditions

Major Products Formed

The major product formed from the synthesis of Mart-1(27-35)(human) is the peptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids .

Scientific Research Applications

MART-1(27-35) (human) is a peptide derived from the Melanoma-associated antigen recognized by T cells-1 (MART-1), also known as Melan-A . It corresponds to amino acids 27-35 of the MART-1 protein . MART-1 is a differentiation antigen expressed on the surface of melanocytes and found in most skin cancers, including melanomas . Because its expression is restricted to melanocytes, MART-1 is a target for cancer vaccines and adoptive cell therapy . The MART-1(27-35) peptide is commonly associated with MHC (major histocompatibility complex) and recognized by T-cell receptors, making it a focus for immunotherapy research .

Scientific Research Applications

MART-1(27-35) has applications in studying T-cell responses, developing cancer immunotherapies, and diagnostic purposes .

T-cell stimulation and expansion

  • MART-1(27-35) peptide can stimulate peripheral blood lymphocytes (PBLs) in vitro, generating MART-1(27-35)-specific cytotoxic T lymphocytes (CTLs) .
  • These CTLs can recognize and kill melanoma cells presenting the MART-1(27-35) peptide on their surface .
  • Modified versions of the MART-1(27-35) peptide, such as superagonist analogues, can enhance the activation and function of T cells .
  • T-cell receptor (TCR) analysis of MART-1(27-35)-reactive T cells reveals diverse TCR usage patterns, suggesting a broad T-cell response to this antigen .

Cancer Immunotherapy

  • Vaccine development MART-1(27-35) can be used in peptide-based vaccines to stimulate anti-tumor T-cell responses in melanoma patients .
  • Adoptive cell therapy MART-1(27-35)-stimulated T cells can be expanded ex vivo and transferred back into patients to target and destroy melanoma cells .
  • Superagonist analogues of MART-1(27-35) may improve the efficacy of cancer vaccines by inducing a stronger and more durable T-cell response .

Understanding T-cell responses

  • The MART-1(27-35) peptide is useful for studying T-cell recognition of self-antigens and the mechanisms of T-cell tolerance and autoimmunity .
  • Research has shown that some self-derived analogues of MART-1(27-35) can act as partial agonists or antagonists, modulating T-cell activity and potentially impairing anti-tumor responses .
  • MART-1(27-35) can be used to generate MART-1-specific T cells by stimulating peripheral blood mononuclear cells (PBMCs) from healthy donors with the peptide and transfecting them with a retrovirus expressing the MART-1-specific T-cell receptor gene .

Diagnostic purposes

  • MART-1 expression is found in most skin cancers, including melanomas, and is used as a biomarker for diagnostic purposes .

Case Studies

  • One study generated MART-1(27-35)-reactive PBL and TIL cultures from melanoma patients and found that T-cell receptor analysis suggests a T-cell receptor repertoire that differed from patient to patient and a predominant usage of a different variable beta chain by each of these MART-reactive T cells .
  • In one case, two CTL cultures that were unresponsive to MART-127–35 could not recognize HLA-matched tumors .
  • In human-PBMC engrafted NSG mice, vaccination with human Mo-DCs expressing MART-1 could induce MART-1-specific T cells .

Data Table

ApplicationDescription
T-cell stimulationInduces specific T cells with enhanced immunological functions .
Cancer vaccine developmentAn attractive target for cancer vaccines due to its restricted expression to melanocytes .
Adoptive cell therapyMART-1(27-35)-stimulated T cells can be expanded ex vivo and transferred back into patients to target and destroy melanoma cells .
Diagnostic markerFound in most skin cancers, including melanomas, and is used as a biomarker for diagnostic purposes .
T-cell receptor repertoireT-cell receptor analysis suggests a T-cell receptor repertoire that differed from patient to patient, and a predominant usage of a different variable beta chain by each of these T cells .

Mechanism of Action

Mart-1(27-35)(human) exerts its effects by being presented on the surface of melanoma cells in complex with HLA-A*0201 molecules. This complex is recognized by T cell receptors (TCRs) on cytotoxic T lymphocytes (CTLs). The recognition triggers the CTLs to kill the melanoma cells. The peptide’s interaction with the TCR complex and its role in activating the immune response are crucial for its function in immunotherapy .

Comparison with Similar Compounds

Similar Compounds

    Mart-1(26-35): A slightly longer peptide that includes an additional amino acid at the N-terminus.

    gp100(209-217): Another melanoma-associated antigen recognized by T cells.

    Tyrosinase-related protein-1 (TRP-1): A melanosomal protein involved in melanin synthesis.

Uniqueness

Mart-1(27-35)(human) is unique due to its specific recognition by HLA-A*0201-restricted CTLs and its high expression in melanoma cells. This specificity makes it an ideal target for melanoma immunotherapy .

Biological Activity

MART-1(27-35) is a peptide derived from the Melanoma-associated antigen recognized by T cells-1 (MART-1), also known as Melan A. This peptide, specifically the sequence AAGIGILTV, plays a crucial role in the immune response against melanoma, particularly in individuals with the HLA-A*0201 allele. Its biological activity primarily involves the activation of CD8+ T cells, which are essential for targeting and destroying melanoma cells.

MART-1(27-35) acts as an epitope that is recognized by cytotoxic T lymphocytes (CTLs). The interaction between this peptide and T-cell receptors (TCRs) is pivotal for initiating an immune response against melanoma cells. The biological activity of MART-1(27-35) can be categorized into several key functions:

  • T-cell Activation : MART-1(27-35) is recognized by CTLs, leading to their activation and proliferation. Studies have shown that this peptide can significantly enhance the release of cytokines such as IFN-γ, which is critical for anti-tumor immunity .
  • Cytotoxicity : The peptide mediates cytolytic activity against melanoma cells. CTLs that recognize MART-1(27-35) can induce apoptosis in target cancer cells .

Partial Agonist Activity

Research indicates that while MART-1(27-35) is a strong agonist for T-cell activation, some naturally occurring analogues may exhibit partial agonist properties. These analogues can elicit cytokine release without inducing full cytotoxic responses, potentially leading to a less effective anti-tumor response .

Clinical Studies

Several studies have explored the efficacy of MART-1(27-35) in clinical settings:

  • Peptide-Based Vaccination Trials : In trials involving HLA-A*0201-positive melanoma patients, administration of MART-1(27-35) resulted in a significant increase in MART-1-specific CTL responses. For instance, a study reported over a threefold increase in IFN-γ production among treated patients .
  • Tumor-Infiltrating Lymphocytes (TILs) : Approximately 90% of TILs from HLA-A*0201 patients recognize MART-1(27-35), underscoring its immunodominance and potential as a therapeutic target .

Comparative Binding Affinity

The binding affinity of MART-1(27-35) to TCRs has been compared with longer variants such as MART-1(26-35). The latter shows enhanced binding capabilities, suggesting that modifications to peptide length can influence immunogenicity and efficacy in therapeutic applications .

Peptide VariantSequenceBinding AffinityImmunogenicity
MART-1(27-35)AAGIGILTVModerateHigh
MART-1(26-35)EAAGIGILTVHighVery High

Patient Responses to Immunotherapy

In a cohort study involving 18 melanoma patients treated with MART-1(27–35)-based vaccination, 15 exhibited robust CTL responses characterized by increased cytokine production. Notably, these responses were correlated with clinical outcomes, including tumor regression in several cases .

Challenges and Considerations

Despite its potential, responses to MART-1(27–35) can vary significantly among individuals due to genetic diversity in TCR repertoires and HLA alleles. Some patients may not respond effectively due to the presence of antagonistic peptides that inhibit T-cell activation .

Properties

Molecular Formula

C39H71N9O13

Molecular Weight

874.0 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C37H67N9O11.C2H4O2/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57;1-2(3)4/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57);1H3,(H,3,4)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-;/m0./s1

InChI Key

DJBCPXAFOLJFOX-HADYAWPXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.